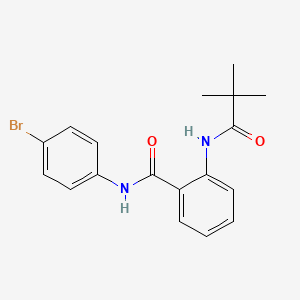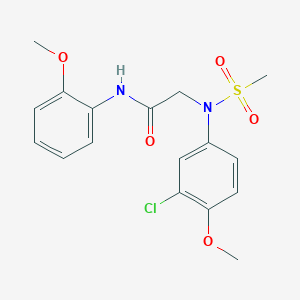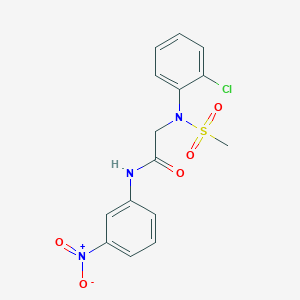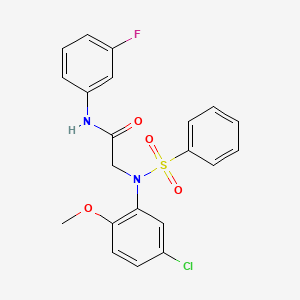
N-(4-bromophenyl)-2-(2,2-dimethylpropanoylamino)benzamide
Descripción general
Descripción
N-(4-bromophenyl)-2-(2,2-dimethylpropanoylamino)benzamide is an organic compound that belongs to the class of benzamides It features a bromophenyl group and a dimethylpropanoylamino group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2,2-dimethylpropanoylamino)benzamide typically involves the following steps:
Amidation: The brominated phenyl compound is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amidation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions would be essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-2-(2,2-dimethylpropanoylamino)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable solvent and base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide, potentially including amines.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-(2,2-dimethylpropanoylamino)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: The compound can be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-(2,2-dimethylpropanoylamino)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, while the benzamide core can form hydrogen bonds with target proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)-2-(2,2-dimethylpropanoylamino)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-2-(2,2-dimethylpropanoylamino)benzamide: Similar structure but with a fluorine atom instead of bromine.
N-(4-methylphenyl)-2-(2,2-dimethylpropanoylamino)benzamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
N-(4-bromophenyl)-2-(2,2-dimethylpropanoylamino)benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chlorinated, fluorinated, or methylated analogs.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(2,2-dimethylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-18(2,3)17(23)21-15-7-5-4-6-14(15)16(22)20-13-10-8-12(19)9-11-13/h4-11H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQXRPAIVJBUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-isopropyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3542623.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B3542624.png)
![N-(diphenylmethyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3542632.png)
![ethyl 4-(3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3542639.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3542645.png)


![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethyl (4-methylphenoxy)acetate](/img/structure/B3542672.png)
![N-(5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3542679.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B3542717.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3542720.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3542725.png)
![N-(3-chlorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3542733.png)

